molecular formula C22H26N2O6S B12766525 4H-4,7-Ethanothieno(2,3-b)pyridine-3-carboxylic acid, 5,6-dihydro-2-((3,4,5-trimethoxybenzoyl)amino)-, ethyl ester CAS No. 112290-20-7

4H-4,7-Ethanothieno(2,3-b)pyridine-3-carboxylic acid, 5,6-dihydro-2-((3,4,5-trimethoxybenzoyl)amino)-, ethyl ester

Cat. No.: B12766525
CAS No.: 112290-20-7
M. Wt: 446.5 g/mol
InChI Key: DKARQXMCTKDTCD-UHFFFAOYSA-N
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Description

4H-4,7-Ethanothieno(2,3-b)pyridine-3-carboxylic acid, 5,6-dihydro-2-((3,4,5-trimethoxybenzoyl)amino)-, ethyl ester is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines elements of thieno, pyridine, and benzoyl groups, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-4,7-Ethanothieno(2,3-b)pyridine-3-carboxylic acid, 5,6-dihydro-2-((3,4,5-trimethoxybenzoyl)amino)-, ethyl ester typically involves multi-step organic reactions. The process begins with the preparation of the thieno and pyridine rings, followed by the introduction of the carboxylic acid and ethyl ester groups. The final step involves the attachment of the 3,4,5-trimethoxybenzoyl group through an amide bond formation. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and scalability. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4H-4,7-Ethanothieno(2,3-b)pyridine-3-carboxylic acid, 5,6-dihydro-2-((3,4,5-trimethoxybenzoyl)amino)-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

4H-4,7-Ethanothieno(2,3-b)pyridine-3-carboxylic acid, 5,6-dihydro-2-((3,4,5-trimethoxybenzoyl)amino)-, ethyl ester has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Researchers study the compound’s interactions with biological molecules, such as proteins and nucleic acids, to understand its potential as a biochemical tool or therapeutic agent.

    Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: The compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4H-4,7-Ethanothieno(2,3-b)pyridine-3-carboxylic acid, 5,6-dihydro-2-((3,4,5-trimethoxybenzoyl)amino)-, ethyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4H-4,7-Ethanothieno(2,3-b)pyridine-3-carboxylic acid, 5,6-dihydro-2-((3,4,5-trimethoxybenzoyl)amino)-, ethyl ester include other thieno and pyridine derivatives, such as:

  • 4H-4,7-Ethanothieno(2,3-b)pyridine-3-carboxylic acid derivatives
  • 3,4,5-Trimethoxybenzoyl derivatives
  • Ethyl ester derivatives of various carboxylic acids

Uniqueness

The uniqueness of this compound lies in its combination of structural elements from thieno, pyridine, and benzoyl groups. This combination imparts unique chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

112290-20-7

Molecular Formula

C22H26N2O6S

Molecular Weight

446.5 g/mol

IUPAC Name

ethyl 4-[(3,4,5-trimethoxybenzoyl)amino]-3-thia-1-azatricyclo[5.2.2.02,6]undeca-2(6),4-diene-5-carboxylate

InChI

InChI=1S/C22H26N2O6S/c1-5-30-22(26)17-16-12-6-8-24(9-7-12)21(16)31-20(17)23-19(25)13-10-14(27-2)18(29-4)15(11-13)28-3/h10-12H,5-9H2,1-4H3,(H,23,25)

InChI Key

DKARQXMCTKDTCD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1C3CCN2CC3)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC

Origin of Product

United States

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